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molecular formula C7H7N3O B3011753 [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol CAS No. 265643-91-2

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol

Cat. No. B3011753
M. Wt: 149.153
InChI Key: VRFMXYHKQSUHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765760B2

Procedure details

To a solution of 1-aminopyridin-2(1H)-iminium-2,4,6-trimethylbenzenesulfonate (1.24 g, 4 mmol) in EtOH (15 mL) was added NaOH (320 mg, 8 mmol). The mixture was heated to 60° C. and stirred for 1 h. Then methyl 2-hydroxyacetate (720 mg, 8 mmol) was added and the mixture was heated to 80° C. and stirred for 3 h. The resulting mixture was cooled to room temperature and concentrated under reduced pressure. The residue was washed with water (10 mL) and extracted with DCM (15 mL×3). The combined organic layers were washed with brine (10 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the title compound as a pale yellow solid (350 mg, 59% yield). ESI MS: m/z 150 [M+H]+.
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]1=[NH2+:8].CC1C=C(C)C=C(C)C=1S([O-])(=O)=O.[OH-].[Na+].[OH:24][CH2:25][C:26](OC)=O>CCO>[N:8]1[C:26]([CH2:25][OH:24])=[N:1][N:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=12 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
NN1C(C=CC=C1)=[NH2+].CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-]
Name
Quantity
320 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
720 mg
Type
reactant
Smiles
OCC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 80° C.
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (15 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=1C(=NN2C1C=CC=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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